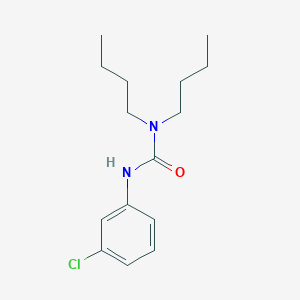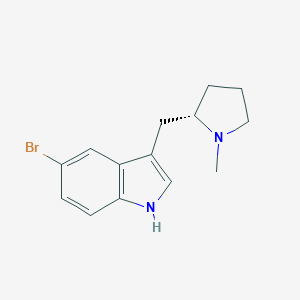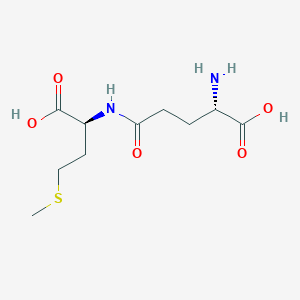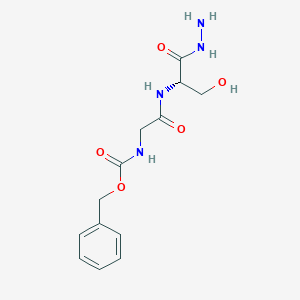
(4-Pentenyl)triphenylphosphonium bromide
説明
“(4-Pentenyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C23H24BrP . It is a member of the triphenylphosphonium class of compounds, which are known for their ability to target drugs and probes to the mitochondria due to their lipophilic character that allows them to readily cross membranes .
Synthesis Analysis
The synthesis of aryltriphenylphosphonium bromides, which are similar to “(4-Pentenyl)triphenylphosphonium bromide”, has been reported in the literature . The reaction involves the use of triphenylphosphine and aryl bromides in refluxing phenol . This reaction tolerates various functional groups in aryl bromides, allowing the synthesis of multifunctional aryltriphenylphosphonium bromides .
Molecular Structure Analysis
The molecular weight of “(4-Pentenyl)triphenylphosphonium bromide” is 411.3 g/mol . The exact mass is 410.07990 g/mol . The compound has a rotatable bond count of 7 .
Chemical Reactions Analysis
Triphenylphosphonium conjugates, such as “(4-Pentenyl)triphenylphosphonium bromide”, have been used in the Wittig reaction . The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene .
Physical And Chemical Properties Analysis
“(4-Pentenyl)triphenylphosphonium bromide” has a molecular weight of 411.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 7 .
科学的研究の応用
Application in Proteomics Research
- Summary of the Application: “(4-Pentenyl)triphenylphosphonium bromide” is used as a biochemical in proteomics research .
Application in Organic-Inorganic Hybrid Material Synthesis
- Summary of the Application: “(4-Pentenyl)triphenylphosphonium bromide” might be used in the synthesis of organic-inorganic hybrid materials . A similar compound, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate (II), has been synthesized using a related compound, [2-NO2BzTPP]Br, and CoBr2 in methanol solution acidified with hydrobromic acid .
- Methods of Application: The compound is synthesized in a methanol solution acidified with hydrobromic acid . The resulting compound is characterized using single-crystal X-ray diffraction and spectroscopic techniques .
- Results or Outcomes: The synthesized compound showed an emission peak near 468 nm at room temperature under the excitation of UV light at 241 nm . The low energy gap (2.85 eV) indicated that the crystal was a semiconductor suitable for optical applications . Furthermore, the compound exhibited good bactericidal activity against E. coli and S. aureus .
Application in Microbially Induced Calcium Carbonate Precipitation (MICP)
- Summary of the Application: “(4-Pentenyl)triphenylphosphonium bromide” might be used in the process of microbially induced calcium carbonate precipitation (MICP). This process is an innovative, attractive, and cost-effective in situ biotechnology with high potential for remediation of polluted or desertified soils/lands and self-healing of concrete .
- Results or Outcomes: The production of carbonate mineral precipitates during the MICP process can effectively reduce the mobility of heavy metals in soils, improve the cohesion of dispersed sands, and realize self-healing of cracks in concrete . Moreover, CO2 can be fixed during MICP, which can facilitate carbon neutrality and contribute to global warming mitigation .
Application in Life Science Research
Safety And Hazards
特性
IUPAC Name |
pent-4-enyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANICXDUFCDRDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972220 | |
| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pentenyl)triphenylphosphonium bromide | |
CAS RN |
56771-29-0 | |
| Record name | 56771-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Pent-4-en-1-yl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-PENTEN-1-YL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-pentenyl(triphenyl)phosphonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMT83JR2VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)





![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)




